4-(2-Fluorophenyl)pyridine-2-carboxamide oxime
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12(14)16-17/h1-7,17H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXVIREQXRLTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)C(=NO)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=C2)/C(=N/O)/N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208888 | |
| Record name | 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219454-76-8 | |
| Record name | 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219454-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Fluorophenyl)-N-hydroxy-2-pyridinecarboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(2-Fluorophenyl)pyridine-2-carboxamide oxime is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C11H10FN3O, featuring a pyridine ring substituted with a fluorophenyl group and an oxime functional group. This unique structure may contribute to its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including HeLa cells and non-small cell lung cancer (NSCLC) cells.
Case Study:
A study demonstrated that a related compound exhibited an IC50 value of approximately 4.22 µM against A549 lung cancer cells, suggesting that the oxime functionality may enhance its anticancer activity by modulating cell cycle progression and inducing apoptosis through mechanisms involving the inhibition of specific signaling pathways like FOXM1 .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against various bacterial strains. The presence of the oxime group is often linked to enhanced antimicrobial efficacy.
Research Findings:
In a comparative study, several derivatives were evaluated for their antimicrobial activity against Mycobacterium tuberculosis, revealing that certain modifications to the core structure could lead to increased potency . Although specific data on the oxime itself is limited, its structural analogs suggest promising antimicrobial potential.
The mechanism by which this compound exerts its biological effects likely involves interaction with key enzymes and receptors within cellular pathways.
- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation or survival, thereby inducing apoptosis.
- Receptor Modulation: It might also interact with specific receptors, altering downstream signaling pathways critical for tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyridine ring or modifications to the oxime group can significantly influence its potency and selectivity.
| Compound Variation | Effect on Activity |
|---|---|
| Increased fluorination | Enhanced anticancer activity |
| Altered substituent position | Variable antimicrobial efficacy |
Comparison with Similar Compounds
Key Structural Variations
Substituent Position on the Phenyl Ring: 4-(2-Fluorophenyl)pyridine-2-carboxamide oxime: Ortho-fluorine on the phenyl ring. 3,6-Dichloro-N-(2-fluorophenyl)pyridine-2-carboxamide: Dichloro substitution on the pyridine ring increases lipophilicity (higher logP), which may improve membrane permeability but reduce aqueous solubility .
Functional Group Modifications: Oxime vs. Thioether or Halogens: The oxime group in the target compound contrasts with thioether groups in dihydropyridines (e.g., AZ331) or chloro substituents in analogs like 3,6-dichloro-N-(2-fluorophenyl)pyridine-2-carboxamide. Dihydropyridine vs. Pyridine Core: Dihydropyridines (e.g., AZ331) are often associated with calcium channel modulation, whereas pyridine derivatives may target different pathways, such as kinase inhibition .
Data Table: Comparative Analysis
Research Findings from Structural Analogues
- Dihydropyridines (e.g., AZ331) : Demonstrated vasodilatory effects in cardiovascular studies, highlighting the pharmacological relevance of the dihydropyridine scaffold .
- Furopyridine Derivatives (e.g., CAS 946246-75-9) : Fused-ring systems (e.g., furo[3,2-b]pyridine) exhibit enhanced rigidity, which can improve binding affinity to conformational targets like proteases .
- Chlorinated Pyridines : Compounds like 3,6-dichloro-N-(2-fluorophenyl)pyridine-2-carboxamide show increased logP values, correlating with improved blood-brain barrier penetration in preclinical models .
Preparation Methods
Direct Oximation of Pyridine-2-carboxamide Derivatives
Method Overview:
This route involves the conversion of pyridine-2-carboxamide derivatives into their oxime counterparts via reaction with hydroxylamine or hydroxylamine derivatives under controlled conditions.
- Starting Material: Pyridine-2-carboxamide derivative bearing the 2-fluorophenyl substituent at the 4-position.
- Reagents: Hydroxylamine hydrochloride or free hydroxylamine, often in the presence of a base such as sodium acetate or pyridine.
- Solvent: Ethanol, methanol, or a mixture of ethanol/water.
- Reaction Conditions: Reflux at temperatures typically between 80–100°C for 12–24 hours.
Reaction Scheme:
$$ \text{Pyridine-2-carboxamide derivative} + \text{NH}_2\text{OH} \rightarrow \text{Oxime derivative} $$
- The reaction generally proceeds with high selectivity for oxime formation.
- Purification is achieved via recrystallization or chromatography.
- Similar procedures have been employed successfully for related pyridine derivatives, with yields ranging from 70% to 85%.
Synthesis via Oxidation of Corresponding Hydrazones
Method Overview:
Hydrazones, formed by condensation of aldehydes or ketones with hydrazine derivatives, can be oxidized to oximes using mild oxidants.
- Step 1: Synthesis of hydrazone from 4-(2-fluorophenyl)pyridine-2-carbaldehyde (or ketone) and hydrazine hydrate.
- Step 2: Oxidation of hydrazone using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic or neutral conditions.
Reaction Scheme:
$$ \text{Hydrazone} + \text{Oxidant} \rightarrow \text{Oxime} $$
- This method offers high selectivity and mild conditions.
- It is particularly useful when direct oximation is challenging.
- Oxidation of hydrazones derived from aromatic aldehydes has been reported with yields exceeding 80%.
Metal-Mediated Synthesis of Oximes
Method Overview:
Transition metal complexes can catalyze the formation of oximes from carbonyl compounds, especially in cases where direct methods are inefficient.
- Catalysts: Copper, cobalt, or nickel complexes.
- Reagents: Hydroxylamine or hydroxylamine derivatives.
- Conditions: Reflux in suitable solvents such as acetonitrile or dichloromethane, often under inert atmosphere.
Reaction Scheme:
$$ \text{Carbonyl compound} + \text{NH}_2\text{OH} \xrightarrow[\text{metal catalyst}]{} \text{Oxime} $$
- Metal catalysis can improve yields and reaction rates.
- This approach is advantageous for complex molecules with sensitive functional groups.
- Metal-involving reactions have demonstrated yields of 65–90%, with some systems allowing for selective formation of specific oxime isomers.
Functionalization of Pre-formed Pyrazole or Pyridine Derivatives
Method Overview:
Pre-synthesized heterocyclic compounds, such as pyrazoles or pyridines, can be functionalized at the 2-position with oxime groups via nucleophilic substitution or oxidation.
- Step 1: Introduction of a suitable leaving group (e.g., halogen) at the 2-position.
- Step 2: Nucleophilic substitution with hydroxylamine hydrochloride under basic conditions.
Reaction Scheme:
$$ \text{Halogenated heterocycle} + \text{NH}_2\text{OH} \rightarrow \text{Oxime derivative} $$
- This method allows for structural diversification.
- Reaction conditions typically involve reflux in polar aprotic solvents like DMSO or DMF.
- Yields are generally high (70–85%), with regioselectivity controlled by the leaving group position.
Data Table: Summary of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|---|
| Direct Oximation | Pyridine-2-carboxamide derivative | Hydroxylamine hydrochloride | Ethanol/Water | Reflux 80–100°C, 12–24 h | 70–85% | Simple, high yield |
| Hydrazone Oxidation | Hydrazone from aldehyde/ketone | m-CPBA or H2O2 | Acetonitrile, DCM | Room temp, 2–6 h | >80% | Mild, selective |
| Metal-Mediated | Carbonyl + NH2OH | Metal catalyst (Cu, Co, Ni) | Acetonitrile, DCM | Reflux, inert atmosphere | 65–90% | Catalytic efficiency |
| Nucleophilic Substitution | Halogenated heterocycle | NH2OH | DMSO, DMF | Reflux 4–12 h | 70–85% | Structural diversification |
Q & A
Q. Q: What are the common synthetic routes for preparing 4-(2-fluorophenyl)pyridine-2-carboxamide oxime, and how can purity be optimized?
A:
- Step 1: Precursor Synthesis : Begin with condensation of 2-fluorobenzaldehyde with aminopyridine derivatives under basic conditions (e.g., NaOH in dichloromethane), followed by functional group modifications (e.g., carboxamide formation via coupling reagents like EDCI/HOBt) .
- Step 2: Oxime Formation : React the intermediate with hydroxylamine hydrochloride under reflux in ethanol/water. Monitor pH (8–9) to favor oxime tautomerization .
- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Synthetic Challenges
Q. Q: How can computational methods address challenges in regioselectivity during oxime formation?
A:
- Reaction Path Modeling : Employ density functional theory (DFT) to predict energy barriers for competing tautomers. Software like Gaussian or ORCA can identify stable intermediates .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS model) to optimize reaction conditions for regioselective oxime formation. For example, polar aprotic solvents (DMF) may stabilize transition states .
- Experimental Validation : Cross-validate computational predictions with LC-MS and 2D NMR (NOESY) to confirm regiochemistry .
Analytical Characterization
Q. Q: What advanced analytical techniques resolve structural ambiguities in fluorinated pyridine derivatives?
A:
- 19F NMR : Identify fluorine environments (δ –110 to –125 ppm for aryl-F) and assess electronic effects of substituents .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., oxime O–H···N interactions) to confirm stereochemistry .
- Hyphenated Techniques : Use LC-NMR-MS for real-time tracking of degradation products during stability studies .
Biological Activity Profiling
Q. Q: How can researchers design assays to evaluate the compound’s enzyme inhibition potential?
A:
- Target Selection : Prioritize kinases or metalloenzymes (e.g., carbonic anhydrase) based on structural motifs (oxime as a zinc-binding group) .
- In Vitro Assays :
- Fluorescence Polarization : Measure binding affinity using fluorescently labeled substrates.
- Kinetic Analysis : Use stopped-flow spectroscopy to determine IC50 values under varied pH/temperature .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses in enzyme active sites .
Handling Data Contradictions
Q. Q: How should researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
A:
- Multi-Method Validation : Cross-check docking results with molecular dynamics simulations (GROMACS) to assess binding stability over time .
- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) in bioassays to validate assay robustness .
- Statistical Analysis : Apply ANOVA or Bayesian inference to quantify uncertainty in conflicting datasets .
Safety and Handling
Q. Q: What safety protocols are critical for handling fluorinated aromatic intermediates?
A:
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ inhalation exposure (H313/H319 hazards) .
- Waste Management : Neutralize acidic/basic byproducts before disposal. Store waste in labeled containers for halogenated organics .
- Emergency Response : For spills, adsorb with vermiculite and treat with 10% sodium bicarbonate solution .
Stability and Degradation
Q. Q: What methodologies assess hydrolytic stability of the oxime moiety?
A:
- Forced Degradation Studies : Expose the compound to buffer solutions (pH 1–13) at 40°C. Monitor degradation via UPLC-PDA at 24/48/72-hour intervals .
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-life (t1/2) under physiological conditions .
- Identification of Byproducts : Use HRMS (Q-TOF) and 1H-13C HSQC NMR to characterize hydrolysis products (e.g., ketone formation) .
Cross-Disciplinary Applications
Q. Q: How can this compound be repurposed for materials science applications?
A:
- Coordination Polymers : Screen for metal-organic framework (MOF) formation with transition metals (e.g., Cu(II)) via solvothermal synthesis. Characterize porosity via BET analysis .
- Photophysical Studies : Investigate fluorescence properties using time-resolved spectroscopy. Compare quantum yields with substituent variations (e.g., electron-withdrawing F vs. OMe) .
Advanced Experimental Design
Q. Q: How can factorial design optimize reaction yields in multi-step syntheses?
A:
- Factor Selection : Identify critical variables (e.g., temperature, catalyst loading, solvent polarity) using Plackett-Burman screening .
- Response Surface Methodology (RSM) : Apply central composite design to model non-linear relationships between factors and yield. Optimize using Derringer’s desirability function .
- Robustness Testing : Validate optimized conditions via Monte Carlo simulations to predict yield variability .
Regulatory Compliance
Q. Q: What documentation is required for non-clinical safety assessments in academic research?
A:
- GHS Compliance : Classify hazards per EU CLP regulations (e.g., Acute Toxicity Category 4 for oral/dermal exposure) and include Safety Data Sheets (SDS) with handling/storage guidelines .
- Ecotoxicity Data : Conduct in silico predictions (e.g., ECOSAR) for aquatic toxicity if experimental data are absent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
